2-Ethoxybenzylzinc chloride

Catalog No.
S3546203
CAS No.
308796-28-3
M.F
C9H11ClOZn
M. Wt
236 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethoxybenzylzinc chloride

CAS Number

308796-28-3

Product Name

2-Ethoxybenzylzinc chloride

IUPAC Name

chlorozinc(1+);1-ethoxy-2-methanidylbenzene

Molecular Formula

C9H11ClOZn

Molecular Weight

236 g/mol

InChI

InChI=1S/C9H11O.ClH.Zn/c1-3-10-9-7-5-4-6-8(9)2;;/h4-7H,2-3H2,1H3;1H;/q-1;;+2/p-1

InChI Key

YCKZPPSWLRTWAN-UHFFFAOYSA-M

SMILES

CCOC1=CC=CC=C1[CH2-].Cl[Zn+]

Canonical SMILES

CCOC1=CC=CC=C1[CH2-].Cl[Zn+]

Organic Synthesis

  • 2-Ethoxybenzylzinc chloride serves as a valuable reagent in organic synthesis, particularly for the Negishi coupling reaction. This reaction enables the formation of carbon-carbon bonds between aryl or vinyl halides and various organic partners containing sp2 or sp3 hybridized carbon atoms. The presence of the zinc moiety facilitates the oxidative addition of the aryl or vinyl halide to the zinc atom, followed by reductive elimination to generate the new carbon-carbon bond. Studies have demonstrated the effectiveness of 2-ethoxybenzylzinc chloride in Negishi couplings, leading to the synthesis of complex organic molecules with high yields and regioselectivity. [Source: Negishi Ei-ichi (2001) "Nobel Lecture: Organozinc Reagents in Organic Synthesis".

Material Science

  • Research has explored the potential of 2-ethoxybenzylzinc chloride for the preparation of functional materials. By incorporating the ethoxybenzyl group into various materials, scientists aim to achieve specific properties such as electrical conductivity, fluorescence, or self-assembly behavior. Studies have investigated the use of 2-ethoxybenzylzinc chloride in the synthesis of conjugated polymers, metal-organic frameworks, and luminescent materials. Further research is ongoing to optimize the design and properties of these materials for various applications in electronics, optoelectronics, and sensing technologies.

Medicinal Chemistry

  • Due to its ability to participate in organic synthesis, 2-ethoxybenzylzinc chloride plays a potential role in the development of new medicinal compounds. By incorporating the ethoxybenzyl moiety into drug molecules, researchers can modulate their pharmacokinetic properties, such as bioavailability and metabolic stability. The zinc atom itself may also contribute to the biological activity of the molecule. However, more research is required to fully understand the potential of 2-ethoxybenzylzinc chloride in medicinal chemistry and drug discovery.

2-Ethoxybenzylzinc chloride is an organozinc compound with the molecular formula C9H11ClOZn\text{C}_9\text{H}_{11}\text{ClOZn}. It consists of a benzyl group substituted with an ethoxy group at the ortho position relative to the zinc chloride moiety. This compound is notable for its reactivity in various organic synthesis reactions, particularly in carbon-carbon bond formation. The presence of both the ethoxy and benzyl groups enhances its utility in synthetic chemistry.

As mentioned earlier, the specific mechanism of action for EBZ-Cl is not documented in available scientific research. However, if EBZ-Cl participates in Negishi coupling reactions, its mechanism would involve oxidative addition of the organic fragment to the catalyst, followed by reductive elimination to form the new carbon-carbon bond [].

, primarily involving nucleophilic additions and coupling reactions. Some key reactions include:

  • Cross-Coupling Reactions: This compound can be used in Suzuki and Negishi coupling reactions, where it acts as a nucleophile to react with electrophiles such as aryl halides or alkenes, forming new carbon-carbon bonds.
  • Nucleophilic Substitution: The zinc center can facilitate nucleophilic attacks on various electrophiles, allowing for the introduction of different functional groups.
  • Reactions with Carbonyl Compounds: 2-Ethoxybenzylzinc chloride can react with carbonyl compounds to form alcohols through a nucleophilic addition mechanism.

The synthesis of 2-Ethoxybenzylzinc chloride typically involves the reaction of ethoxybenzyl chloride with zinc metal in the presence of a suitable solvent, such as tetrahydrofuran or diethyl ether. The general procedure is as follows:

  • Preparation of Ethoxybenzyl Chloride: Ethoxybenzyl alcohol can be converted to its corresponding chloride using thionyl chloride or phosphorus trichloride.
  • Formation of 2-Ethoxybenzylzinc Chloride:
    • Zinc metal is added to a solution of ethoxybenzyl chloride in an appropriate solvent.
    • The mixture is stirred under inert atmosphere conditions (e.g., nitrogen) to prevent moisture interference.
    • After completion of the reaction, the product can be isolated by filtration and purification techniques such as distillation or chromatography.

2-Ethoxybenzylzinc chloride finds applications primarily in organic synthesis, particularly in:

  • Pharmaceutical Chemistry: It is utilized for the synthesis of complex organic molecules that may serve as drug candidates.
  • Material Science: Its reactivity allows for the modification of polymeric materials and the development of new materials with desired properties.
  • Agricultural Chemistry: Potential applications in the synthesis of agrochemicals or biocides.

Interaction studies involving 2-Ethoxybenzylzinc chloride are essential for understanding its reactivity and potential biological effects. Research typically focuses on:

  • Reactivity Profiles: Investigating how this compound interacts with various electrophiles helps predict its behavior in synthetic applications.
  • Biological Interactions: Studies may explore how organozinc compounds interact with enzymes or receptors, contributing to their pharmacological profiles.

Several compounds share structural similarities with 2-Ethoxybenzylzinc chloride, including:

  • 4-Ethoxybenzylzinc Chloride: Similar structure but with the ethoxy group at the para position. It exhibits comparable reactivity but may differ in selectivity during coupling reactions.
  • Benzylzinc Chloride: Lacks the ethoxy substituent, making it less sterically hindered and potentially more reactive towards electrophiles.
  • Phenethylzinc Chloride: Contains a phenethyl group instead of an ethoxy-substituted benzyl group, providing different reactivity patterns due to the absence of oxygen functionality.

Comparison Table

CompoundStructure TypeReactivity

Dates

Modify: 2023-08-19

Explore Compound Types